ent-Florfenicol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14Cl2FNO4S |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D |

InChI Key |

AYIRNRDRBQJXIF-SFUNZEOWSA-N |

Isomeric SMILES |

[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic. Florfenicol itself is a synthetic analog of thiamphenicol and is primarily used in veterinary medicine. The designation 'ent' signifies that it is the enantiomer of the naturally occurring or active form. The '-d3' indicates that three hydrogen atoms have been replaced by deuterium atoms, making it a stable isotopically labeled compound. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, analytical methodologies, and its relationship to the biologically active form of Florfenicol.

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of Florfenicol, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Value |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S |

| Molecular Weight | 361.23 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 152 - 156 °C (for Florfenicol)[2] |

| Boiling Point | 617 - 619 °C (for Florfenicol)[2] |

| Solubility | Easily soluble in dimethylformamide, soluble in methanol, slightly soluble in glacial acetic acid, and very slightly soluble in water or chloroform (for Florfenicol).[3] |

| Optical Rotation [α]D/20 | -16 to -19 ° (for D-threo-Florfenicol)[2] |

Synthesis of this compound: A Plausible Experimental Workflow

A patent for the synthesis of Florfenicol describes a method involving the cyclization of a chiral amine to build the desired stereochemistry, which can be adapted for the synthesis of the enantiomer[4].

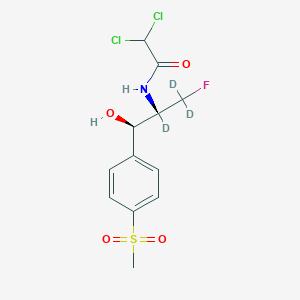

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of Florfenicol resides almost exclusively in the D-threo stereoisomer. The L-threo, D-erythro, and L-erythro isomers are considered virtually inactive[1]. Therefore, this compound, being the enantiomer of the active form, is expected to have negligible antibacterial activity.

Florfenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby preventing the peptidyl transferase step of protein synthesis[3][5]. This mechanism is shared with chloramphenicol and thiamphenicol.

Caption: Mechanism of action of Florfenicol.

Analytical Methodology: Chiral HPLC

The primary application of this compound is as an internal standard for the quantification of Florfenicol and for stereochemical purity analysis. The separation of Florfenicol enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC for Florfenicol Enantiomers

This protocol is based on a validated method for the enantiomeric separation of Florfenicol[6].

1. Chromatographic Conditions:

-

Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm[6]

-

Mobile Phase: n-Hexane:Ethanol:Methanol (80:10:10, v/v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Detection: UV at 225 nm[6]

-

Column Temperature: Ambient

2. Sample Preparation:

-

Prepare a stock solution of the Florfenicol sample in the mobile phase.

-

Dilute the stock solution to a suitable concentration for analysis.

-

For use as an internal standard, a stock solution of this compound of known concentration is prepared and added to the sample before analysis.

3. Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram.

-

The retention times for the two enantiomers will be different, allowing for their separation and quantification.

Caption: Analytical workflow for chiral separation of Florfenicol.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Pharmacokinetic Studies: As an internal standard in mass spectrometry-based assays to accurately quantify Florfenicol concentrations in biological matrices.

-

Metabolism Studies: To aid in the identification and quantification of Florfenicol metabolites.

-

Quality Control: To determine the enantiomeric purity of Florfenicol drug substances and products.

-

Stereoselectivity Research: In studies investigating the stereospecific interactions of Florfenicol with its biological targets.

Conclusion

This compound is a critical analytical standard and research tool for professionals in the pharmaceutical and veterinary sciences. Its use ensures the accuracy and reliability of analytical methods for Florfenicol and contributes to a deeper understanding of its stereochemical properties and biological activity. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in research and development.

References

- 1. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Florfenicol | 73231-34-2 [chemicalbook.com]

- 4. EP3133061A1 - Florfenicol synthesizing method - Google Patents [patents.google.com]

- 5. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to ent-Florfenicol-d3: Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine. As a stable isotope-labeled internal standard, this compound is a critical tool in the accurate quantification of Florfenicol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, with a focus on its role in pharmacokinetic and residue analysis studies.

Chemical Structure and Properties

Florfenicol, with the chemical name D-threo-1-(4-methylsulfonylphenyl)-2-dichloroacetamido-3-fluoro-1-propanol, possesses two chiral centers, resulting in four possible stereoisomers. The biologically active isomer is the D-threo isomer, which has the (1R,2S) configuration.[1] ent-Florfenicol is the enantiomer of Florfenicol and therefore has the (1S,2R) stereochemistry. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, typically on the methylsulfonyl group, to increase its mass for use as an internal standard in mass spectrometry-based analytical methods.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as an analytical standard. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | [2] |

| Molecular Weight | 361.23 g/mol | [2] |

| Stereochemistry | (1S,2R) | Inferred from Florfenicol |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, acetonitrile, and other organic solvents | [3] |

Stereochemical Relationship

The relationship between Florfenicol, its enantiomer, and their deuterated analogs is essential for understanding their application in chiral separations and as internal standards.

Synthesis of this compound

A general proposed workflow for the synthesis is outlined below. The key challenge lies in maintaining the desired (1S,2R) stereochemistry throughout the synthesis.

Mechanism of Action of Florfenicol (Parent Compound)

Florfenicol, the parent compound of this compound, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4] It binds to the 50S ribosomal subunit, which prevents the action of peptidyl transferase, thereby inhibiting the formation of peptide bonds and halting protein elongation.[4] This mechanism is similar to that of chloramphenicol and thiamphenicol.

Analytical Applications

The primary application of this compound is as an internal standard in analytical methods for the quantification of Florfenicol and its major metabolite, Florfenicol amine. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response in techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine in Bovine Serum and Seminal Plasma using UHPLC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the simultaneous quantification of Florfenicol and Florfenicol amine in bull serum and seminal plasma, using Florfenicol-d3 as an internal standard.[3] Although the original study used Florfenicol-d3, the protocol is directly applicable for this compound.

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Florfenicol and Florfenicol Amine analytical standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Bovine serum and seminal plasma (blank)

4.1.2. Standard Solution Preparation

-

Stock Solution (100 µg/mL): Prepare a stock solution of this compound by dissolving 1 mg of the pure powder in a 10 mL volumetric flask with methanol.[3]

-

Working Solutions: Prepare working solutions for calibration and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. Protect all solutions from light and store at -20 ± 2°C.

4.1.3. Sample Preparation

-

To 100 µL of serum or seminal plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. UHPLC-MS/MS Conditions

-

UHPLC System: Waters Acquity UPLC I-Class

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo TQ-S micro triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Florfenicol, Florfenicol amine, and this compound.

Analytical Method Workflow

The workflow for the analysis of Florfenicol and its metabolites using this compound as an internal standard is a multi-step process designed for high accuracy and precision.

Quantitative Data and Method Validation

The use of this compound allows for robust and reliable quantification. The following tables summarize typical validation parameters for an HPLC-MS/MS method for Florfenicol and Florfenicol amine.

Table 1: Linearity and Range

| Analyte | Matrix | Range (ng/mL) | R² | Reference |

| Florfenicol | Serum | 5 - 5000 | > 0.99 | [3] |

| Florfenicol | Seminal Plasma | 5 - 5000 | > 0.99 | [3] |

| Florfenicol Amine | Serum | 1 - 1000 | > 0.99 | [3] |

| Florfenicol Amine | Seminal Plasma | 2 - 2000 | > 0.99 | [3] |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |

| Florfenicol | Serum | 15 | 98.7 | 5.4 | [3] |

| Florfenicol | Serum | 250 | 102.1 | 3.8 | [3] |

| Florfenicol | Serum | 4000 | 101.5 | 4.1 | [3] |

| Florfenicol Amine | Seminal Plasma | 6 | 95.8 | 6.2 | [3] |

| Florfenicol Amine | Seminal Plasma | 100 | 99.3 | 4.5 | [3] |

| Florfenicol Amine | Seminal Plasma | 1500 | 103.2 | 3.9 | [3] |

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and veterinary medicine. Its well-defined chemical structure and properties make it an ideal internal standard for the accurate and precise quantification of Florfenicol and its metabolites. The detailed experimental protocols and validation data presented in this guide demonstrate the robustness of analytical methods employing this compound, ensuring reliable data for pharmacokinetic, residue analysis, and other critical studies.

References

Synthesis of Deuterated Florfenicol Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated florfenicol standards, essential for quantitative analysis in drug development and research. The document outlines a proposed synthetic pathway for florfenicol-d3, alongside a summary of the established synthesis of non-deuterated florfenicol for comparative purposes. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support practical application in a laboratory setting.

Introduction to Deuterated Florfenicol

Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1] It is a synthetic analog of thiamphenicol and functions by inhibiting protein synthesis in bacteria.[2] Deuterated florfenicol, most commonly florfenicol-d3, serves as an invaluable internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification of the parent drug in complex biological matrices.[3] The strategic incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte, making it an ideal tracer.[3]

The most common form of deuterated florfenicol is florfenicol-d3, where the three hydrogen atoms of the methylsulfonyl group are replaced with deuterium. This guide will focus on a proposed synthetic route to this specific isotopologue.

Synthesis of Florfenicol and Proposed Synthesis of Florfenicol-d3

The synthesis of florfenicol typically starts from thiamphenicol or a derivative thereof.[2][4] A novel and environmentally friendly approach involves the hydrolysis of thiamphenicol, followed by cyclization and fluorination steps.[4] Several synthetic routes have been developed to improve efficiency and reduce environmental impact.[5]

For the synthesis of deuterated florfenicol (florfenicol-d3), a plausible and efficient strategy involves the introduction of the deuterated methyl group at an early stage of the synthesis to maximize incorporation and yield. The proposed pathway begins with a deuterated starting material, such as deuterated methyl iodide (CD3I), and follows a convergent synthesis strategy.

Proposed Synthetic Workflow for Florfenicol-d3

The following diagram illustrates a proposed multi-step synthesis for florfenicol-d3, starting from 4-(methylthio)benzaldehyde and incorporating the deuterated methyl group via an oxidation and subsequent alkylation or by starting with a pre-deuterated precursor.

Caption: Proposed synthetic workflow for florfenicol-d3.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of both non-deuterated florfenicol and the proposed synthesis of florfenicol-d3. Yields and purity are estimates based on typical organic reactions and may vary depending on specific laboratory conditions.

Table 1: Synthesis of Non-Deuterated Florfenicol

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Hydrolysis of Thiamphenicol | Thiamphenicol, HCl | 90-95 | >98 |

| 2 | Cyclization | Oxazolidin-2-one formation | 85-90 | >97 |

| 3 | Fluorination | DAST or other fluorinating agent | 70-80 | >95 |

| 4 | Dichloroacetylation | Dichloroacetyl chloride | 80-90 | >99 |

Table 2: Proposed Synthesis of Deuterated Florfenicol (Florfenicol-d3)

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1 | Synthesis of Deuterated Precursor | 4-(Methylthio)benzaldehyde, m-CPBA, CD3MgI | 75-85 | >98 | >99 (for precursor) |

| 2 | Introduction of Aminodiol Sidechain | Deuterated precursor, Glycine derivative | 70-80 | >97 | >99 |

| 3 | Fluorination and Deprotection | DAST, Deprotecting agent | 65-75 | >95 | >99 |

| 4 | Dichloroacetylation | Dichloroacetyl chloride | 80-90 | >99 | >99 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of florfenicol-d3.

Step 1: Synthesis of 1-(4-(Methyl-d3-sulfonyl)phenyl)ethan-1-one (Deuterated Precursor)

-

Oxidation: To a solution of 4-(methylthio)benzaldehyde (1 equivalent) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfinyl)benzaldehyde.

-

Grignard Reaction: Prepare a Grignard reagent from deuterated methyl iodide (CD3I) and magnesium turnings in anhydrous diethyl ether. To a solution of 4-(methylsulfinyl)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add the freshly prepared CD3MgI (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 1-(4-(methyl-d3-sulfonyl)phenyl)ethan-1-one.

Step 3: Fluorination of the Deuterated Intermediate

-

To a solution of the deuterated aminodiol intermediate (1 equivalent) in anhydrous DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the fluorinated deuterated intermediate.

Step 4: Dichloroacetylation to Florfenicol-d3

-

To a solution of florfenicol amine-d3 (1 equivalent) and triethylamine (1.5 equivalents) in methanol at 0 °C, add dichloroacetyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure florfenicol-d3.

Mechanism of Action of Florfenicol

Florfenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding event interferes with the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing peptide bond formation and halting protein elongation.

Caption: Mechanism of action of florfenicol.

This guide provides a foundational understanding and practical framework for the synthesis of deuterated florfenicol standards. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory capabilities and requirements.

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel approach to the synthesis of florfenicol [wisdomlib.org]

- 5. EP3133061A1 - Florfenicol synthesizing method - Google Patents [patents.google.com]

ent-Florfenicol-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum synthetic antibiotic primarily used in veterinary medicine. As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly in pharmacokinetic and residue analysis studies utilizing mass spectrometry. Its use allows for precise quantification of Florfenicol in complex biological matrices by correcting for matrix effects and variations in sample processing and instrument response. This technical guide provides an in-depth overview of this compound, including its chemical properties, its application in experimental protocols, and the mechanism of action of its non-deuterated counterpart, Florfenicol.

Core Data

The fundamental properties of this compound are summarized below, providing essential information for its use as an analytical standard.

| Property | Value |

| CAS Number | 1217619-10-7 |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S |

| Molecular Weight | 361.23 g/mol |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Florfenicol, the non-deuterated parent compound of this compound, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This process is crucial for bacterial growth and replication. The primary target of Florfenicol is the 50S ribosomal subunit.[1][2]

The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: Florfenicol specifically binds to the 50S subunit of the bacterial ribosome.[1][2]

-

Inhibition of Peptidyl Transferase: This binding action inhibits the peptidyl transferase enzyme.[1][2]

-

Blockage of Peptide Bond Formation: By inhibiting peptidyl transferase, Florfenicol blocks the formation of peptide bonds between amino acids.[1]

-

Cessation of Protein Elongation: The inability to form peptide bonds halts the elongation of the polypeptide chain, thereby arresting protein synthesis.[1]

-

Bacteriostatic Effect: The disruption of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.[1]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Florfenicol and its metabolites in biological samples.[3][4][5] The following protocol is a representative example based on a validated UHPLC-MS/MS method for the quantification of Florfenicol and Florfenicol amine in bull serum and seminal plasma.[3][4]

1. Preparation of Standard Solutions [3][4]

-

Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound pure powder and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard Working Solution (2 µg/mL): Prepare by diluting the stock solution with acetonitrile. Protect the solution from light.

2. Sample Preparation [4]

-

Thaw biological samples (e.g., serum, plasma) at room temperature.

-

In a 1.5 mL microtube, combine 100 µL of the sample with 20 µL of the this compound internal standard working solution.

-

Add 80 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 21,000 ×g for 10 minutes at 20°C.

-

Transfer 20 µL of the supernatant to an LC glass vial containing 180 µL of ultra-pure water.

3. UHPLC-MS/MS Analysis [3][4]

-

Chromatographic Separation: Utilize a suitable reversed-phase column (e.g., BEH C18) for analyte separation.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Florfenicol and this compound.

-

Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Use this curve to determine the concentration of Florfenicol in the unknown samples.

Quantitative Data: Pharmacokinetic Parameters of Florfenicol

The use of deuterated internal standards like this compound is essential for obtaining accurate pharmacokinetic data. The following tables summarize key pharmacokinetic parameters of Florfenicol from studies in various animal species. While these studies may not have all used this compound specifically, the data illustrates the typical quantitative results obtained in such research.

Table 1: Pharmacokinetic Parameters of Florfenicol after Intravenous Administration

| Species | Dose (mg/kg) | t½ (h) | Vd (L/kg) | Cl (L/h/kg) | Reference |

| Dogs | 20 | 1.11 | 1.45 | 1.03 | [6] |

| Camels | 5 | 2.3 | 0.732 | 0.0037 (ml/min/kg) | [7] |

Table 2: Pharmacokinetic Parameters of Florfenicol after Oral Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Dogs | 20 | 6.18 | 0.94 | 1.24 | 95.43 | [6] |

| Donkeys | 30 | 0.13 | 0.68 | 5.92 | - | [8] |

| Rainbow Trout | 15 | 0.273 (plasma) | 16 | 28.62 (intestine) | - | [9] |

Table 3: Pharmacokinetic Parameters of Florfenicol Amine (Metabolite) after Oral Administration of Florfenicol

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Donkeys | 30 | 0.08 | 0.72 | 15.95 | [8] |

Conclusion

This compound serves as an indispensable tool for researchers and scientists in the field of drug development and food safety. Its application as an internal standard ensures the accuracy and reliability of quantitative analytical methods for Florfenicol. Understanding its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective implementation in research and regulatory settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this important analytical standard.

References

- 1. nbinno.com [nbinno.com]

- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. camelsandcamelids.com [camelsandcamelids.com]

- 8. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 9. Frontiers | Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water [frontiersin.org]

The Role of ent-Florfenicol-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of ent-Florfenicol-d3 in research, with a focus on its critical role as an internal standard in quantitative analytical methodologies. As the deuterated analogue of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine, this compound is indispensable for accurate and precise quantification of Florfenicol and its metabolites in complex biological matrices.[1][2][3] This guide will detail its properties, experimental applications, and the underlying principles of its use.

Core Principles: The Internal Standard Advantage

In quantitative analysis, particularly in chromatography and mass spectrometry, achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples. By comparing the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more reliable and reproducible results.

This compound is an ideal internal standard for Florfenicol analysis for several key reasons:

-

Chemical Similarity: As an isotopically labeled version of Florfenicol, it exhibits nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[1]

-

Mass Difference: The deuterium atoms in this compound give it a distinct, higher molecular weight than Florfenicol.[4] This mass difference allows for their separate detection and quantification by a mass spectrometer without interfering with each other.

-

Co-elution: In chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), this compound co-elutes with Florfenicol, meaning they exit the chromatography column at the same time. This is crucial for effective normalization of any variations that may occur during the chromatographic run.

Quantitative Data Summary

The following table summarizes the key chemical properties of Florfenicol and this compound.

| Property | Florfenicol | This compound |

| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S | C₁₂H₁₁D₃Cl₂FNO₄S |

| Molecular Weight | 358.21 g/mol [2] | 361.23 g/mol [4] |

| CAS Number | 73231-34-2 | 1217619-10-7[4] |

| Synonyms | (-)-Florfenicol; SCH-25298 | (-)-Florfenicol-d3; SCH-25298-d3 |

Experimental Protocol: Quantification of Florfenicol in Biological Matrices using UHPLC-MS/MS

This section provides a detailed, representative methodology for the quantification of Florfenicol in biological samples, such as serum or milk, using this compound as an internal standard.

1. Materials and Reagents:

-

Florfenicol analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., serum, plasma, milk)

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of Florfenicol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Florfenicol stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard spiking solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

3. UHPLC-MS/MS Analysis:

-

UHPLC System: A system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed with:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Florfenicol and this compound to ensure selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Florfenicol | 356.0 | 185.0 |

| This compound | 359.0 | 188.0 |

4. Data Analysis:

-

The peak areas of Florfenicol and this compound are integrated from the chromatograms.

-

A calibration curve is constructed by plotting the ratio of the peak area of Florfenicol to the peak area of this compound against the concentration of the Florfenicol calibration standards.

-

The concentration of Florfenicol in the unknown samples is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between Florfenicol and its deuterated internal standard.

Experimental workflow for quantitative analysis using an internal standard.

Relationship between Florfenicol and this compound.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern, high-throughput quantitative analysis of Florfenicol in various research and regulatory settings. Its chemical similarity and distinct mass allow for the correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of the obtained results. The detailed methodology and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows.

References

Technical Guide: Certificate of Analysis Specifications for ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for ent-Florfenicol-d3. It details the analytical methodologies used to determine these specifications, offering insights for researchers and professionals in drug development and quality control.

Compound Information

This compound is the enantiomer of Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic Florfenicol. The "ent-" prefix denotes it as the enantiomer of the active D-threo isomer of Florfenicol. The "-d3" indicates the presence of three deuterium atoms, typically on the methylsulfonyl group, which makes it a valuable internal standard for mass spectrometry-based quantitative analyses.

Table 1: General Compound Specifications

| Parameter | Specification | Source |

| Chemical Name | 2,2-dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]acetamide | [1] |

| CAS Number | 1217619-10-7 | [2][3] |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | [2] |

| Molecular Weight | 361.23 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Storage | Recommended: -20°C for long-term storage. | [4] |

Quality Control Specifications and Analytical Methodologies

The following sections detail the key quality control tests performed on this compound, along with the experimental protocols for each.

Identity

Specification: The identity of the compound is confirmed by comparing its spectral data with that of a known reference standard.

Experimental Protocol: ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Acceptance Criteria: The resulting spectrum should be consistent with the expected structure of this compound. The chemical shifts, splitting patterns, and integration values of the peaks should correspond to the protons in the molecule, accounting for the deuterium substitution on the methyl group.

Purity

Specification: The chemical purity is determined by chromatographic methods.

Table 2: Purity Specifications

| Parameter | Method | Typical Specification | Source |

| Chemical Purity | LC-MS | ≥ 98% | [4] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To determine the chemical purity of this compound by separating it from any impurities.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).[1]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[1]

-

Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like formic acid, is typical.[5]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Florfenicol and its analogs.[1]

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.

-

-

Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks in the chromatogram.

-

Acceptance Criteria: The chemical purity should be ≥ 98%.

Isotopic Enrichment

Specification: The isotopic purity, or the percentage of the deuterated species, is a critical parameter for an internal standard.

Table 3: Isotopic Enrichment Specifications

| Parameter | Method | Typical Specification | Source |

| Isotopic Enrichment (d3) | Mass Spectrometry | ≥ 95% | [4] |

| d2 Species | Mass Spectrometry | Reported | [4] |

Experimental Protocol: Mass Spectrometry

-

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements and separation of isotopic peaks.

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation as described in the LC-MS purity method.

-

Data Acquisition: The mass spectrum is acquired in a high-resolution mode to resolve the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.

-

Data Analysis: The relative intensities of the isotopic peaks are used to calculate the percentage of each species. The isotopic enrichment for the d3 species is calculated as: % d3 Enrichment = (Intensity of d3 peak / Sum of intensities of all isotopic peaks) * 100

-

Acceptance Criteria: The isotopic enrichment of the d3 species should be ≥ 95%, with the percentages of other isotopic species also reported.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Florfenicol

Florfenicol, the parent compound of this compound, is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[2]

Caption: Florfenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for Purity Determination by LC-MS

The following diagram illustrates a typical workflow for determining the chemical purity of this compound.

Caption: Workflow for determining the chemical purity of this compound using LC-MS.

This technical guide serves as a foundational resource for understanding the quality attributes of this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data and handling instructions.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stability and Storage of ent-Florfenicol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ent-Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic florfenicol. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound. The stability data for the non-deuterated parent compound, florfenicol, is also included to provide a broader context for potential degradation pathways and analytical methodologies.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical and isotopic purity of this compound. The following conditions are recommended based on available data for deuterated compounds and the parent molecule.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Additional Notes |

| Long-Term Storage | Refrigerator (2-8°C)[1] | For extended periods | Protect from light and moisture. |

| Frozen (-20°C)[2][3][4] | For extended periods | Ideal for solutions in organic solvents. | |

| Short-Term Storage | Room Temperature | For brief periods | Avoid exposure to direct sunlight. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices[5].

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves[5].

-

Use in a well-ventilated area[5].

-

Prevent release to the environment[5].

Stability Profile of Florfenicol

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, florfenicol, has been investigated under various stress conditions. This data provides valuable insight into the potential degradation of this compound.

Florfenicol has been shown to be unstable under acidic, alkaline, and photolytic stress conditions, particularly in solution[6]. However, it is relatively stable in its solid state and under oxidative stress[6].

Table 2: Summary of Florfenicol Stability Under Stress Conditions

| Stress Condition | Observation | Primary Degradation Products | Reference |

| Acidic Hydrolysis (1M HCl) | Significant degradation | Florfenicol Amine, Thiamphenicol | [6] |

| Alkaline Hydrolysis (1M NaOH) | Significant degradation | Florfenicol Amine, Thiamphenicol | [6] |

| pH Changes (pH 8-11) | Significant effect on degradation rate | Not specified | [7][8] |

| Oxidative Stress | Stable | Not applicable | [6] |

| Photolytic Stress (Sunlight) | Degradation observed in solution | Not specified | [6][7] |

| Thermal Stress (80°C and 100°C at pH 10) | Linear degradation | Not specified | [7][8] |

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, based on methodologies used for florfenicol[3][6].

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in the presence of its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Knauwer Eurospher)[6]

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (e.g., 6.49 mM, pH 4.5)[6]

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Hydrogen peroxide (e.g., 30%)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase.

-

Mobile Phase Preparation: Prepare a mobile phase of ammonium acetate buffer and methanol (e.g., 70:30 v/v)[6].

-

Chromatographic Conditions:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with 1M HCl at an elevated temperature.

-

Alkaline Hydrolysis: Treat a solution of this compound with 1M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide at room temperature.

-

Photostability: Expose a solution of this compound to UV light or direct sunlight.

-

Thermal Degradation: Heat a solid sample of this compound at a specified temperature.

-

-

Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Degradation Pathway and Visualization

The primary degradation pathway of florfenicol involves hydrolysis to form florfenicol amine. This transformation is a key consideration in stability and metabolism studies[6][9][10].

Caption: Proposed degradation pathway of this compound under hydrolytic conditions.

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor for its use in research and development. Adherence to recommended storage conditions, particularly long-term storage at refrigerated or frozen temperatures, is essential. While specific stability data for the deuterated form is limited, studies on florfenicol indicate a susceptibility to degradation under hydrolytic and photolytic conditions. The provided experimental protocol offers a framework for conducting stability assessments, and the visualized degradation pathway highlights key transformation products to monitor. For regulatory purposes, it is imperative to conduct dedicated stability studies on this compound following relevant ICH guidelines.

References

- 1. clearsynth.com [clearsynth.com]

- 2. glpbio.com [glpbio.com]

- 3. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ent-Florfenicol-(Methyl-D3) | LGC Standards [lgcstandards.com]

- 5. msd.com [msd.com]

- 6. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability studies on florfenicol using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijah.in [ijah.in]

- 10. researchgate.net [researchgate.net]

The Role of Stable Isotopes in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotopes in quantitative analysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of stable isotope labeling for precise and accurate quantification of molecules in complex biological systems.

Core Principles of Quantitative Analysis with Stable Isotopes

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to label molecules, which can then be traced and quantified.[1] The fundamental principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished based on their mass difference by mass spectrometry (MS) or their nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy.[2]

The most commonly used stable isotopes in biological research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[3] These isotopes can be incorporated into molecules of interest, creating "heavy" versions that serve as internal standards for accurate quantification.[1]

The core of quantitative analysis using stable isotopes is the principle of isotope dilution . In this method, a known amount of an isotopically labeled standard (the "spike") is added to a sample containing an unknown quantity of the unlabeled analyte.[4] After thorough mixing and processing, the ratio of the labeled to unlabeled analyte is measured using mass spectrometry.[4] Because the labeled and unlabeled molecules behave identically during sample preparation and analysis, any sample loss will affect both forms equally, thus preserving the accuracy of the final quantitative measurement.[4]

Key Methodologies in Stable Isotope Labeling

There are two primary strategies for introducing stable isotopes into molecules for quantitative analysis: metabolic labeling and chemical labeling.

Metabolic Labeling

In metabolic labeling, stable isotopes are incorporated into molecules in vivo through the organism's or cell's natural metabolic pathways.[5] This approach is widely used in cell culture experiments and in whole organisms.

One of the most prominent metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cells are grown in a medium where specific essential amino acids (typically arginine and lysine) are replaced with their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[6] The "heavy" labeled proteome can then be compared to a "light" (unlabeled) proteome from cells grown in normal media.[6]

Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Materials:

-

Cell lines of interest

-

SILAC-grade cell culture medium deficient in L-arginine and L-lysine

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

-

Mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS)

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells. For the "light" population, supplement the SILAC medium with light L-arginine and L-lysine.

-

For the "heavy" population, supplement the SILAC medium with heavy ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

-

Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

-

Verify labeling efficiency by analyzing a small protein extract via mass spectrometry.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment) while maintaining the other as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and wash the cells from both populations.

-

Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a BCA assay.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Separate the mixed proteins by SDS-PAGE.

-

Excise the protein bands from the gel.

-

Perform in-gel digestion:

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

Extract the peptides from the gel.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides using a high-resolution mass spectrometer coupled with liquid chromatography.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs.

-

The ratio of these intensities reflects the relative abundance of the corresponding protein in the two samples.

-

Chemical Labeling

Chemical labeling involves the covalent attachment of isotope-coded tags to molecules in vitro, typically after extraction and digestion.[7] This method is versatile and can be applied to a wide range of sample types, including tissues and body fluids.

A widely used chemical labeling technique is Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) . iTRAQ reagents are a set of isobaric tags, meaning they have the same total mass.[8] Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[8] The reporter and balance groups are differentially labeled with stable isotopes. When peptides from different samples are labeled with different iTRAQ reagents and then mixed, they appear as a single peak in the initial mass spectrometry scan (MS1).[8] However, upon fragmentation (MS2), the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the original samples.[8]

Experimental Protocol: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Objective: To simultaneously identify and quantify proteins from multiple samples.

Materials:

-

iTRAQ Reagent Multiplex Kit (containing iTRAQ reagents, buffers, and trypsin)

-

Protein samples (up to 8 for an 8-plex kit)

-

Reducing agent (e.g., TCEP)

-

Cysteine blocking agent (e.g., MMTS)

-

Trypsin

-

Strong Cation Exchange (SCX) chromatography system

-

Reversed-phase liquid chromatography system

-

Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample.

-

Reduce disulfide bonds in the proteins using a reducing agent.

-

Block cysteine residues with a cysteine blocking agent.

-

Digest the proteins into peptides using trypsin.

-

-

iTRAQ Labeling:

-

Label the peptide digests from each sample with a different iTRAQ reagent according to the manufacturer's protocol. Each reagent will covalently attach to the N-termini and lysine side chains of the peptides.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

Fractionate the pooled sample using strong cation exchange (SCX) chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

-

In the MS1 scan, peptides labeled with different iTRAQ reagents will have the same mass-to-charge ratio.

-

Select precursor ions for fragmentation (MS/MS). During fragmentation, the reporter ions will be released.

-

-

Data Analysis:

-

Identify the peptides based on the fragmentation patterns of the peptide backbone.

-

Quantify the relative abundance of each peptide in the different samples by comparing the intensities of the corresponding low-mass reporter ions.

-

Use bioinformatics software to combine peptide quantification data to determine the relative abundance of the parent proteins.

-

Applications in Research and Drug Development

Stable isotope labeling has a wide range of applications in both basic research and the pharmaceutical industry.

Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[9] Stable isotope labeling techniques like SILAC and iTRAQ are central to this field, enabling the comparison of protein expression levels between different cell states, tissues, or in response to a stimulus.[5][8] This is crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is used to quantify the rates of metabolic reactions within a biological system.[3] By introducing ¹³C-labeled substrates (e.g., glucose or glutamine) and tracking the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through metabolic pathways.[10] This provides valuable insights into cellular metabolism in both healthy and diseased states and can be used to identify potential drug targets.[10]

Pharmacokinetic Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Stable isotope-labeled drugs can be used in pharmacokinetic (PK) studies to trace the fate of a drug in the body with high precision and without the safety concerns associated with radioactive isotopes.[] Co-administering a labeled and unlabeled version of a drug allows for the accurate determination of bioavailability and clearance rates.[12]

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment. This table shows a list of proteins identified in a study comparing a treated versus a control sample. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance upon treatment.

| Protein Accession | Gene Name | Protein Name | SILAC Ratio (H/L) | p-value |

| P02768 | ALB | Serum albumin | 0.98 | 0.85 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.79 |

| P12345 | XYZ1 | Example Protein 1 | 2.54 | 0.001 |

| Q67890 | ABC2 | Example Protein 2 | 0.45 | 0.005 |

Table 2: Example of Metabolic Flux Analysis Data using ¹³C-Labeling. This table illustrates the relative flux through different metabolic pathways, determined by measuring the incorporation of ¹³C from labeled glucose.

| Metabolic Pathway | Relative Flux (%) | Standard Deviation |

| Glycolysis | 100 | - |

| Pentose Phosphate Pathway | 15.2 | 1.8 |

| TCA Cycle (from Pyruvate) | 85.1 | 4.2 |

| Anaplerosis (from Glutamine) | 12.5 | 2.1 |

Table 3: Example of Pharmacokinetic Parameters from a Stable Isotope Labeled Drug Study. This table summarizes key pharmacokinetic parameters for a new drug candidate, determined by co-administering labeled and unlabeled forms.

| Parameter | Value | Units |

| Bioavailability (F) | 75.3 | % |

| Clearance (CL) | 1.2 | L/h |

| Volume of Distribution (Vd) | 25.6 | L |

| Half-life (t₁/₂) | 14.8 | h |

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

General Workflow for Stable Isotope Dilution Mass Spectrometry

The following diagram outlines the fundamental steps involved in a quantitative analysis using the stable isotope dilution method.

SILAC Experimental Workflow

This diagram illustrates the key stages of a typical SILAC experiment for quantitative proteomics.

Investigating the EGFR Signaling Pathway with Stable Isotopes

Stable isotope labeling can be used to quantify changes in protein phosphorylation and expression within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, in response to stimuli or inhibitors.[3][13]

Conclusion and Future Perspectives

Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for quantitative analysis in biological and pharmaceutical research. The ability to accurately and precisely quantify proteins, metabolites, and drugs in complex biological systems provides unparalleled insights into cellular function, disease mechanisms, and drug action. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, and as new labeling strategies are developed, the role of stable isotopes in quantitative analysis is set to expand even further, driving new discoveries and innovations in science and medicine.

References

- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Florfenicol and its Metabolites using ent-Florfenicol-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol (FF) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and fish[1][2]. Following administration, florfenicol is metabolized in the body, with florfenicol amine (FFA) being a primary metabolite[1][3]. Due to its significance, FFA is often designated as the regulatory marker residue for monitoring florfenicol use in food-producing animals[3][4]. Accurate and robust quantification of both florfenicol and florfenicol amine in various biological matrices is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety.

The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ent-Florfenicol-d3, a deuterated analog of florfenicol, is an ideal internal standard. It shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. By compensating for matrix effects and variations in instrument response, this compound enables highly accurate and precise quantification[2][5]. This application note provides a detailed protocol for the simultaneous quantification of florfenicol and florfenicol amine in serum and seminal plasma using this compound as an internal standard.

Experimental Protocols

This section details the methodology for analyzing florfenicol and florfenicol amine in bovine serum and seminal plasma, adapted from validated methods[1][5].

1. Reagents and Materials

-

Standards: Florfenicol (FF), Florfenicol Amine (FFA), and this compound (FF-d3) analytical standards[1].

-

Solvents: LC-MS grade acetonitrile, methanol, and ultra-pure water[1].

-

Equipment: Vortex mixer, microcentrifuge, analytical balance, volumetric flasks, pipettes, 1.5 mL microtubes, LC glass vials.

2. Standard Solution Preparation

-

Stock Solutions (1,000 µg/mL): Accurately weigh and dissolve 10 mg of FF and FFA into separate 10 mL volumetric flasks, bringing each to volume with methanol[1].

-

Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound by dissolving 1 mg in a 10 mL volumetric flask with methanol[1].

-

Working Solutions: Prepare working solutions for calibration curves and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. A typical internal standard working solution concentration is 2 µg/mL in acetonitrile[1]. All solutions should be stored protected from light.

3. Sample Preparation (Protein Precipitation) This protocol is suitable for serum and seminal plasma samples[1].

-

Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microtube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 2 µg/mL).

-

Add 80 µL of acetonitrile to precipitate proteins.

-

Vortex mix the tube for 30 seconds.

-

Centrifuge at 21,000 x g for 10 minutes at 20°C[1].

-

Carefully transfer 20 µL of the clear supernatant into an LC vial.

-

Dilute the supernatant with 180 µL of ultra-pure water.

-

Cap the vial and vortex briefly before placing it in the autosampler.

LC-MS/MS Instrumental Conditions

The following parameters are based on a validated method using a Waters Acquity UPLC system coupled to a XEVO TQ-S micro triple quadrupole mass spectrometer[1].

Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[1][5] |

| Mobile Phase A | Ultra-pure Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temp. | 30°C[1] |

| Injection Vol. | 7.5 µL[1] |

| Gradient Program | 0-1.30 min (5% to 95% B), 1.30-2.50 min (hold 95% B), 2.50-3.00 min (95% to 5% B), 3.00-3.50 min (re-equilibrate at 5% B)[1] |

| Total Run Time | 3.5 minutes[1][5] |

Mass Spectrometer Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), polarity switching[1][3] |

| Polarity | Negative (-) for FF and this compound; Positive (+) for FFA[1] |

| Capillary Voltage | -2.80 kV (Negative); +3.25 kV (Positive)[1] |

| Source Temp. | 150°C[1] |

| Desolvation Temp. | 600°C[1] |

| Desolvation Gas | 900 L/h[1] |

| Collision Gas | Argon[1] |

Data Presentation

Quantitative data is acquired in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters [1][4]

| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Florfenicol (FF) | Negative | 356.0 | 338.0 | 25 | 10 |

| 356.0 | 185.0 | 25 | 20 | ||

| This compound (IS) | Negative | 361.0 | 188.0 | 25 | 20 |

| Florfenicol Amine (FFA) | Positive | 248.0 | 230.0 | 20 | 10 |

| | | 248.0 | 130.1 | 20 | 25 |

Table 2: Summary of Method Validation Data in Bovine Serum [2][5]

| Analyte | Linearity (R²) | Calibration Range (µg/mL) | Accuracy (Bias %) | Precision (CV %) |

|---|---|---|---|---|

| Florfenicol (FF) | > 0.99 | 0.05 – 10 | Within ±15% | < 15% |

| Florfenicol Amine (FFA) | > 0.99 | 0.002 – 200 | Within ±15% | < 15% |

Visualizations

Conclusion

This application note outlines a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of florfenicol and its major metabolite, florfenicol amine, in biological fluids. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for sample preparation variability and matrix-induced ionization suppression or enhancement[1][5]. The described protocol demonstrates excellent performance characteristics, including high linearity, accuracy, and precision, making it highly suitable for regulated bioanalysis, pharmacokinetic research, and residue monitoring programs[2][5].

References

- 1. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Analysis of Florfenicol Residues in Bovine Milk

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol, used in veterinary medicine to treat various infections in cattle.[1][2] The presence of florfenicol residues in milk intended for human consumption is a public health concern due to potential allergic reactions and the development of antibiotic resistance.[3] Consequently, regulatory bodies in many regions, including the European Union, the United States, and Canada, have not permitted its use in animals producing milk for human consumption, leading to a zero-tolerance policy for its residues in milk.[4][5] This document provides detailed protocols for the quantitative analysis of florfenicol residues in bovine milk using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The choice of analytical method for florfenicol residue detection depends on the required sensitivity, selectivity, and sample throughput.

-

HPLC-UV: A cost-effective and widely available technique suitable for routine screening, though it may have higher limits of detection compared to LC-MS/MS.[3]

-

LC-MS/MS: Considered the gold standard for confirmatory analysis due to its high sensitivity, selectivity, and ability to provide structural information for unequivocal identification of the analyte.[6][7]

-

ELISA: A rapid screening method based on antigen-antibody reactions, ideal for high-throughput analysis of a large number of samples.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for florfenicol determination in bovine milk.

Table 1: Performance of HPLC-UV Methods

| Parameter | Result | Reference |

| Linearity Range (µg/L) | 0.02 - 0.85 | [3] |

| Limit of Detection (LOD) (µg/kg) | 12.2 | [3] |

| Limit of Quantification (LOQ) (µg/kg) | - | - |

| Recovery (%) | 69.1 - 79.4 | [3] |

| Precision (RSD, %) | < 15 | [3] |

Table 2: Performance of LC-MS/MS Methods

| Parameter | Result (µg/kg) | Reference |

| Linearity Range (ng/g) | 0.1 - 15 | [8] |

| Limit of Detection (LOD) (ng/g) | 0.02 - 0.045 | [8] |

| Limit of Quantification (LOQ) (µg/kg) | 0.1 | [9] |

| Recovery (%) | 95.8 - 100.2 | [8] |

| Precision (RSD, %) | 0.2 - 9.1 | [8] |

Table 3: Performance of ELISA Methods

| Parameter | Result (µg/kg) | Reference |

| Detection Range (µg/kg) | 0.3 - 24.3 | [2] |

| Limit of Detection (LOD) (µg/kg) | 0.3 | [2] |

| Cross-reactivity (Florfenicol Amine) | 16.2% | [2] |

| Recovery (%) | 87 - 115 | [2] |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method.[3]

1. Sample Preparation (DLLME)

-

Take a 5.0 mL aliquot of milk and deproteinize it by adding 10 mL of acetonitrile.

-

Shake the mixture vigorously for 5 minutes and then centrifuge at 9000 rpm for 5 minutes.[3]

-

Transfer the supernatant to a separate test tube.

-

For the microextraction, rapidly inject a mixture of 1.0 mL of acetonitrile (disperser solvent) and 200 µL of chloroform (extraction solvent) into the supernatant.[3]

-

A cloudy solution will form. Centrifuge this mixture for 5 minutes at 4500 rpm to allow the fine droplets of the extraction phase to settle at the bottom.[3]

-

Collect the settled organic phase using a syringe.

-

Dry the collected organic phase under a gentle stream of nitrogen at 30 °C.

-

Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.[3]

2. HPLC-UV Conditions

-

Column: C18 column.

-

Mobile Phase: Water/acetonitrile (75:25 v/v).[3]

-

Flow Rate: 1.2 mL/min.[3]

-

Injection Volume: 100 µL.[3]

-

Column Temperature: 40 °C.[3]

-

UV Detection: 224 nm.[3]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a simple liquid-liquid extraction.[6][7]

1. Sample Preparation

-

To a 5 mL milk sample, add an internal standard.

-

Perform a one-step liquid-liquid extraction with 10 mL of ethyl acetate.[6][7]

-

Vortex the mixture and centrifuge.

-

If necessary, a clean-up step can be performed by passing the ethyl acetate extract through a dispersive solid-phase extraction (d-SPE) with C18 sorbent.[6][7]

-

Evaporate the supernatant to dryness under a nitrogen stream.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.